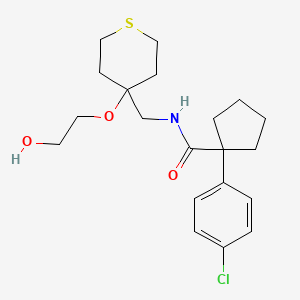

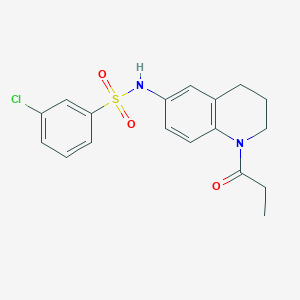

![molecular formula C9H9NO4S B2660880 [(3-Nitrobenzyl)thio]acetic acid CAS No. 178270-51-4](/img/structure/B2660880.png)

[(3-Nitrobenzyl)thio]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, [(4-methoxy-3-nitrobenzyl)thio]acetic acid, include a solid physical state, storage at room temperature, a predicted boiling point of 470.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.61 .Aplicaciones Científicas De Investigación

Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers

Specific Scientific Field

This application falls under the field of Biochemistry and Molecular Biology .

Summary of the Application

Nitrobenzyl compounds are used in the engineering of THIOMABs (antibodies with engineered reactive cysteine residues) for site-specific conjugation. These antibody conjugates display homogeneous labeling with optimal in vitro and in vivo characteristics .

Methods of Application or Experimental Procedures

The protocols for engineering, selection, and site-specific conjugation of THIOMABs with thiol-reactive linkers are described. The process involves chemically linking a cysteine or lysine residue to potent chemotherapeutic drugs or other functional groups through a flexible linker .

Results or Outcomes

Engineered THIOMABs have been successfully used to conjugate cytotoxic drugs for therapeutic applications and also to conjugate biotin, fluorophore, or radiolabels for antibody-based research and imaging applications .

Synthesis, Crystal Structure, Optical and Antimicrobial Properties of 2-Nitrobenzyl Triphenylphosphonium Tetrabromocobaltate (II)

Specific Scientific Field

This application falls under the field of Materials Science and Chemistry .

Summary of the Application

A novel organic-inorganic hybrid multifunctional crystalline material, 2-nitrobenzyl triphenylphosphonium tetrabromocobaltate(II) [2-NO2BzTPP]2CoBr4, has been synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid .

Methods of Application or Experimental Procedures

The compound was synthesized using [2-NO2BzTPP]Br and CoBr2 in methanol solution acidified with hydrobromic acid and characterized using single-crystal X-ray diffraction and spectroscopic techniques .

Results or Outcomes

The hybrid crystal showed an emission peak near 468 nm at room temperature under the excitation of UV light at 241 nm. The low energy gap (2.85 eV) indicated that the crystal was a semiconductor suitable for optical applications .

Synthesis of Coumarin-3-carboxamide Derivatives

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Nitrobenzyl compounds are used in the synthesis of coumarin-3-carboxamide derivatives. These derivatives have been prepared through the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with anilines in dry DMF in the presence of DIEA and propyl phosphoric acid anhydride (T 3 P) .

Results or Outcomes

A large library of coumarin-3-carboxamide derivatives were prepared, which could be used for further research and development in various fields .

Synthesis of RNA

Summary of the Application

Nitrobenzyl compounds are used in the synthesis of RNA. The new combination of the two protecting groups enables us to synthesize oligoribonucleotides without using any acidic conditions .

Methods of Application or Experimental Procedures

The synthesis involves the use of a new combination of two protecting groups, which allows for the synthesis of oligoribonucleotides without using any acidic conditions, such as 1% trifluoroacetic acid or 3% trichloroacetic acid in CH 2 Cl 2 .

Results or Outcomes

The new method allows for the synthesis of RNA without the need for acidic conditions, which is usually required for removing the conventional DMTr group in the standard RNA synthesis .

Propiedades

IUPAC Name |

2-[(3-nitrophenyl)methylsulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-2-1-3-8(4-7)10(13)14/h1-4H,5-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWBWQQQEPNYEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Nitrobenzyl)thio]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2660803.png)

![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)

![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)

![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)

![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)